
2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both triazole and thiazole rings in the same molecule can enhance its biological activity and make it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the reaction of 4-isopropyl-4H-1,2,4-triazole-3-thiol with a suitable amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-isopropyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride
- 4H-1,2,4-triazol-3-amine
- N- [2- (4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-pentanamine
Uniqueness
2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine is unique due to the presence of both triazole and thiazole rings in the same molecule. This dual-ring structure can enhance its biological activity and make it more versatile for various applications compared to compounds with only one of these rings.
Propriétés
Formule moléculaire |
C8H11N5S |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
2-(4-propan-2-yl-1,2,4-triazol-3-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H11N5S/c1-5(2)13-4-10-12-7(13)8-11-6(9)3-14-8/h3-5H,9H2,1-2H3 |
Clé InChI |
JNWDNWXWRGQDCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NN=C1C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


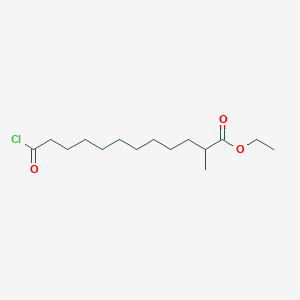

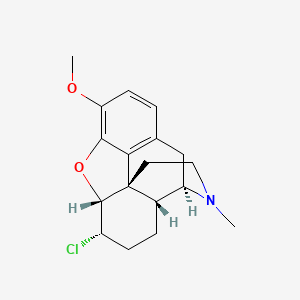
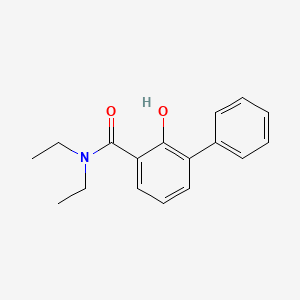

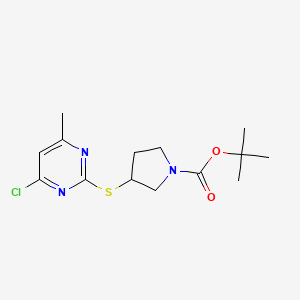
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13956486.png)


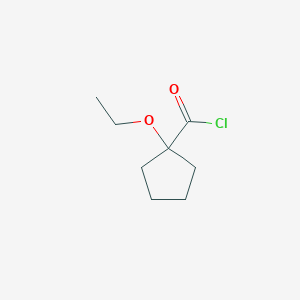
![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)

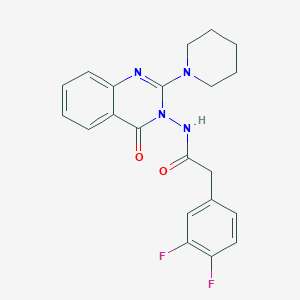
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)
